4-Bromo-2-fluoro-6-iodophenol
Description
Significance of Polyhalogenated Phenols in Organic Synthesis and Medicinal Chemistry
Polyhalogenated phenols, which contain multiple halogen atoms, are particularly valuable in organic synthesis and medicinal chemistry. In synthesis, the carbon-halogen bonds serve as versatile handles for a variety of chemical transformations, including cross-coupling reactions like Suzuki and Sonogashira, which are fundamental for constructing complex molecular architectures. mdpi.com The presence of different halogens on the same aromatic ring allows for selective reactions, as the reactivity of carbon-halogen bonds varies (C-I > C-Br > C-Cl > C-F). This differential reactivity is a cornerstone of regioselective synthesis, enabling the targeted modification of specific positions on the phenol (B47542) ring.
In medicinal chemistry, the incorporation of halogens into phenolic structures can significantly influence a molecule's pharmacological profile. acs.org Halogenation can affect properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org For instance, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding of a ligand to a protein. acs.org The strategic placement of halogens can lead to the development of potent and selective inhibitors of enzymes or modulators of receptors. acs.orgguidechem.com
Overview of the Chemical Landscape for 4-Bromo-2-fluoro-6-iodophenol
This compound is a polyhalogenated phenol with a unique substitution pattern. The presence of three different halogen atoms—bromine, fluorine, and iodine—on the phenol ring makes it a particularly interesting subject for chemical research. This trifecta of halogens offers multiple sites for synthetic modification, each with distinct reactivity.
Chemical and Physical Properties
The properties of this compound are dictated by its molecular structure. The compound has a molecular formula of C₆H₃BrFIO and a molecular weight of approximately 316.896 g/mol . guidechem.com
| Property | Value |
| Molecular Formula | C₆H₃BrFIO |
| Molecular Weight | 316.896 g/mol guidechem.com |
| CAS Number | 1228093-50-2 guidechem.com |
| Canonical SMILES | C1=C(C=C(C(=C1F)O)I)Br guidechem.com |
| InChI Key | FFSVCCAYONPYON-UHFFFAOYSA-N guidechem.com |
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Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic routes, often starting from simpler halogenated phenols. One potential pathway involves the iodination and methylation of 4-bromo-2-fluorophenol (B1271925) to form 4-bromo-2-fluoro-6-iodoanisole, which can then be demethylated to yield the target phenol. chemicalbook.comsigmaaldrich.com
The reactivity of this compound is characterized by the differential reactivity of its three carbon-halogen bonds. The C-I bond is the most labile and therefore the most susceptible to cleavage in reactions such as cross-coupling. The C-Br bond is less reactive than the C-I bond but more reactive than the C-F bond, which is generally the most stable. This hierarchy of reactivity allows for sequential and site-selective functionalization of the aromatic ring, making this compound a valuable building block for the synthesis of complex, highly substituted aromatic compounds.
Potential Applications in Research
The unique structural features of this compound suggest its potential utility in several areas of chemical research. Its capacity for selective functionalization makes it an attractive intermediate for the synthesis of novel organic materials and pharmaceuticals. The presence of heavy atoms like bromine and iodine may also impart interesting photophysical or materials science properties. While specific research applications for this exact compound are not extensively documented in publicly available literature, its structural motifs are found in molecules with known biological activity. For instance, halogenated phenols are precursors to bioactive compounds, including those with potential anticancer properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-6-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSVCCAYONPYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4 Bromo 2 Fluoro 6 Iodophenol
Strategies for Regioselective Halogenation of Phenolic Substrates
The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. savemyexams.comchemistrysteps.com This high reactivity can make regioselective mono-halogenation challenging, as polysubstitution is often favored, especially in polar solvents. youtube.comstackexchange.comquora.com Consequently, specific strategies are required to control the position and degree of halogenation.
The direct bromination of phenol is a rapid reaction. youtube.com In aqueous solutions, phenol reacts readily with bromine water to yield 2,4,6-tribromophenol (B41969) as a white precipitate. savemyexams.comstackexchange.com The high reactivity is attributed to the formation of the more nucleophilic phenoxide ion in polar solvents, which strongly activates the ring towards electrophilic attack. stackexchange.commlsu.ac.in
To achieve selective mono-bromination, the reaction conditions must be moderated to reduce the reactivity of both the substrate and the electrophile. This is typically accomplished by using non-polar solvents, such as carbon disulfide (CS₂), chloroform (B151607) (CHCl₃), or carbon tetrachloride (CCl₄), at low temperatures. mlsu.ac.inyoutube.com Under these milder conditions, the para-isomer is generally the major product due to the steric hindrance at the ortho positions. youtube.com
Modern methods have also been developed to improve efficiency and regioselectivity. For instance, a system utilizing phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr₃) has been shown to be a practical and mild protocol for the electrophilic bromination of a wide range of phenols. rsc.orgresearchgate.net Other reagents, such as N-bromosuccinimide (NBS), are also employed for the selective bromination of phenolic compounds. chemistrysteps.comguidechem.com
Table 1: Comparison of Direct Bromination Protocols for Phenols
| Reagent(s) | Solvent | Typical Conditions | Primary Product(s) | Citation(s) |
|---|---|---|---|---|
| Bromine (Br₂) | Water | Room Temperature | 2,4,6-Tribromophenol | savemyexams.comstackexchange.com |
| Bromine (Br₂) | Carbon Disulfide (CS₂) | Low Temperature (< 5 °C) | o-Bromophenol and p-Bromophenol | mlsu.ac.inyoutube.com |
| N-Bromosuccinimide (NBS) | Acidic Media | Controlled Temperature | Selective Bromination | guidechem.com |
Direct iodination of aromatic rings is generally more difficult than bromination because molecular iodine is a weaker electrophile. chemistrysteps.com Consequently, these reactions often necessitate the use of an activating agent or an oxidant to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). Common reagents used to facilitate this include nitric acid, silver(I) salts, or N-iodosuccinimide (NIS). chemistrysteps.com
For highly substituted and deactivated phenolic substrates, such as those already containing fluorine and bromine atoms, the choice of iodinating agent and conditions is critical. The synthesis of related compounds, such as 4-bromo-2-fluoro-6-iodoanisole, from a 4-bromo-2-fluorophenol (B1271925) intermediate confirms that direct iodination at the C6 position is a viable synthetic step. sigmaaldrich.com The reaction proceeds by introducing an iodine atom ortho to the hydroxyl group, a position activated by the powerful directing effect of the -OH group and available for substitution.
The synthesis of a tri-substituted compound like 4-bromo-2-fluoro-6-iodophenol is achieved through a sequential halogenation strategy. This approach relies on introducing the halogens one at a time, leveraging the directing effects of the substituents present at each stage to control the regiochemistry of the subsequent reaction.
A logical pathway begins with a fluorinated phenol. The fluorine atom is an ortho-, para-director, albeit a deactivating one. The hydroxyl group, being a much stronger activator, will primarily dictate the position of the first halogenation. savemyexams.com For instance, the bromination of 2-fluorophenol (B130384) yields 4-bromo-2-fluorophenol, with the bromine atom added to the para position relative to the hydroxyl group. chemicalbook.com
Following the introduction of bromine, the subsequent iodination step is directed by the remaining functional groups. The hydroxyl group continues to be the most powerful activating director, guiding the incoming iodine electrophile to the vacant ortho position at C6. The existing fluorine at C2 and bromine at C4 sterically and electronically influence the final substitution, making the C6 position the most favorable site for iodination to complete the synthesis of the target molecule.
Precursor Design and Synthesis for this compound
The successful synthesis of this compound hinges on the availability of appropriately substituted precursors. The design of these precursors involves either building the halogen substitution pattern around an existing phenol or converting another functional group, such as an amine, into one of the desired substituents.
The conversion of a primary aromatic amine to an aryl iodide via a diazonium salt intermediate is a well-established and versatile synthetic method. organic-chemistry.org This process, often involving aspects of the Sandmeyer reaction, proceeds in two main steps. First, the aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. organic-chemistry.orgunacademy.com Second, the resulting diazonium salt is treated with a source of iodide ions, such as potassium iodide (KI), to displace the diazonium group (N₂) and install the iodine atom onto the aromatic ring. scispace.com
This strategy could be applied to the synthesis of this compound if a precursor such as 6-amino-4-bromo-2-fluorophenol were available. The diazotization of this precursor followed by iodination would yield the final product. Modern variations of this reaction utilize milder and more efficient conditions, such as employing acidic ionic liquids as the proton source, which can lead to stable diazonium intermediates that react rapidly with sodium iodide. scispace.comresearchgate.net
Table 2: Reagents for Diazotization-Iodination of Aromatic Amines
| Step | Reagent(s) | Purpose | Citation(s) |
|---|---|---|---|
| Diazotization | Sodium Nitrite (NaNO₂) + Strong Acid (e.g., HCl, H₂SO₄) | Generation of diazonium salt from primary amine | organic-chemistry.orgunacademy.com |
| Iodination | Potassium Iodide (KI) or Sodium Iodide (NaI) | Displacement of diazonium group with iodine | organic-chemistry.orgscispace.com |
In a typical procedure, 2-fluorophenol is dissolved in a non-polar organic solvent like dichloromethane (B109758) and cooled to a low temperature. Bromine is then added, and the reaction is stirred for several hours. The reaction is subsequently quenched, and the organic product is isolated. This method effectively directs the bromine atom to the C4 position, para to the strongly activating hydroxyl group, affording the desired 4-bromo-2-fluorophenol intermediate in excellent yield. chemicalbook.com
Table 3: Synthetic Protocol for 4-Bromo-2-fluorophenol
| Starting Material | Reagent | Solvent | Temperature | Yield | Citation |
|---|
Preparation of Ortho-Iodinated Phenols as Starting Materials for Bromination
The synthesis of the target compound, this compound, logically commences with the preparation of an ortho-iodinated fluorophenol intermediate, which is subsequently brominated. The key precursor is 2-fluoro-6-iodophenol (B1322710). The introduction of iodine ortho to the hydroxyl group of 2-fluorophenol is a critical step that dictates the final substitution pattern.
Phenols are highly activated aromatic compounds, making them susceptible to electrophilic substitution. However, direct iodination with elemental iodine (I₂) is often inefficient as the reaction is reversible. manac-inc.co.jp To overcome this, an oxidizing agent is typically required to convert iodide back to the electrophilic iodine species. manac-inc.co.jporganic-chemistry.org Various methods have been developed for the regioselective iodination of phenols.
Common methods for the iodination of activated aromatic rings like phenols include:
Iodine in the presence of an oxidizing agent: Reagents such as hydrogen peroxide or ammonium (B1175870) peroxodisulfate can be used with potassium iodide to generate the electrophile in situ. organic-chemistry.org This approach offers an environmentally benign pathway, often proceeding in aqueous methanol (B129727) at room temperature. organic-chemistry.org
In situ generation of hypoiodous acid (HOI): By dissolving elemental iodine in a basic solution (e.g., dilute NaOH or NaHCO₃), hypoiodous acid is formed, which then acts as the iodinating agent. manac-inc.co.jp
Use of Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that can be used for the direct iodination of aromatic compounds. Industrial processes sometimes employ ICl in an aqueous medium, with pH control being crucial for selectivity. google.com
The directing effects of the substituents on the 2-fluorophenol ring are paramount. The hydroxyl group is a strong ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In this case, the steric hindrance from the fluorine atom and the strong activating effect of the hydroxyl group favor iodination at the ortho position (C6) and the para position (C4). Studies on the halogenation of phenol in aqueous solutions have shown that iodination preferentially occurs at the ortho position, in contrast to bromination which often favors the para position. dtu.dk By carefully controlling reaction conditions, such as pH, solvent, and the iodinating agent, the formation of the desired 2-fluoro-6-iodophenol can be optimized over the 2-fluoro-4-iodophenol (B1315855) isomer.
A plausible laboratory synthesis route is outlined below:
| Step | Reactant | Reagent(s) | Product | Key Considerations |
| 1 | 2-Fluorophenol | I₂ / Oxidizing Agent (e.g., H₂O₂) or NIS (N-Iodosuccinimide) | 2-Fluoro-6-iodophenol | Control of stoichiometry and temperature to maximize ortho-iodination and minimize di-iodination. |
| 2 | 2-Fluoro-6-iodophenol | Br₂ / Solvent (e.g., CH₂Cl₂) or NBS (N-Bromosuccinimide) | This compound | The existing substituents (-OH, -F, -I) direct the incoming bromine to the vacant C4 position (para to the hydroxyl group). |
Advanced Synthetic Techniques for Aryl Halide Functionalization
The presence of multiple halogen atoms (F, Br, I) on the phenol ring of this compound makes it a versatile substrate for further molecular elaboration using advanced metal-catalyzed reactions. The differential reactivity of the C-I, C-Br, and C-F bonds allows for selective functionalization. Generally, the order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. nih.gov This hierarchy enables the selective reaction at the more labile C-I or C-Br bond while leaving the other halogen sites intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry. wikipedia.orgnobelprize.org These reactions typically involve the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. chemistrytalk.org For a substrate like this compound, the C-I bond would undergo oxidative addition to a Pd(0) catalyst most readily, followed by the C-Br bond under more forcing conditions.
Key Palladium-Catalyzed Reactions:
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. nobelprize.org Reacting this compound with an arylboronic acid under appropriate conditions (e.g., Pd(PPh₃)₄ catalyst and a base like Na₂CO₃) would selectively replace the iodine atom to form a biaryl structure.
Stille Coupling: This reaction involves the coupling of an organotin compound with an aryl halide. libretexts.org It is known for its tolerance of a wide range of functional groups.
Heck Coupling: This reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a Pd catalyst and a base.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, typically using a dual catalyst system of palladium and copper. chemistrytalk.org This would allow the introduction of an alkyne moiety at the C6 or C4 position of the phenol ring.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. It provides a powerful method for synthesizing arylamines from the halogenated phenol precursor. nih.gov
The choice of ligand for the palladium catalyst is critical for the reaction's success, influencing catalyst stability, reactivity, and selectivity, especially when dealing with less reactive aryl chlorides or bromides. nih.govchemistrytalk.org
| Coupling Reaction | Nucleophile | Bond Formed | Typical Pd Catalyst |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |
| Stille | Organostannane (R-SnR'₃) | C-C | Pd(PPh₃)₄ |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp) | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(dba)₂, Ligand |
| Heck | Alkene | C-C (sp²) | Pd(OAc)₂ |
Modified Ullmann-Type Coupling Methodologies
The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl, typically requiring high temperatures. organic-chemistry.org Modern, "Ullmann-type" reactions refer to a broader class of copper-catalyzed nucleophilic aromatic substitutions that form C-O, C-N, and C-S bonds under significantly milder conditions. organic-chemistry.orgbeilstein-journals.org These modified methodologies often employ ligands, such as L-proline or diamines, to facilitate the catalytic cycle and improve yields. researchgate.net
For this compound, Ullmann-type couplings offer a valuable alternative to palladium-catalyzed methods, particularly for forming bonds with heteroatoms.
C-O Bond Formation (Ullmann Ether Synthesis): The compound could react with another phenol or an alcohol in the presence of a copper catalyst (e.g., CuI) and a base to form diaryl ethers or aryl alkyl ethers.
C-N Bond Formation: Coupling with amines or amides using a copper catalyst provides a route to N-aryl products, complementing the Buchwald-Hartwig amination. researchgate.net
C-S Bond Formation: Reaction with thiols or their corresponding salts can be used to synthesize aryl sulfides.
The development of new ligands and reaction conditions has expanded the scope of Ullmann-type reactions, making them more practical and tolerant of various functional groups. researchgate.netnih.gov
Other Metal-Catalyzed Methodologies for Introducing Halogen Substituents
While direct electrophilic halogenation is common, transition metal-catalyzed C-H halogenation has emerged as a powerful strategy for the selective installation of halogens. researchgate.netnih.gov These methods offer alternative reactivity and selectivity patterns compared to traditional approaches.
Palladium-Catalyzed C-H Halogenation: Using a directing group, palladium catalysts can selectively activate a specific C-H bond (often at the ortho position) for halogenation. For instance, a nitrile group can direct palladium to halogenate the ortho C-H bond. organic-chemistry.org This strategy allows for the introduction of halogens at positions that may be difficult to access through conventional electrophilic substitution.
Ruthenium, Rhodium, and Iridium Catalysis: These metals are also capable of catalyzing C-H activation and subsequent functionalization, including halogenation. They can provide complementary selectivity to palladium-based systems.
Copper-Catalyzed Halogenation: Copper catalysts can be employed in various halogenation reactions, sometimes involving radical pathways or coupling with halide sources.
These advanced catalytic methods provide precise control over the synthesis of complex halogenated molecules, allowing for the construction of specific isomers that would be challenging to obtain otherwise. nih.gov
Industrial Scale-Up Considerations and Green Chemistry Approaches in Halogenated Phenol Synthesis
The industrial production of halogenated phenols faces several challenges, including the management of hazardous reagents, control of regioselectivity to minimize byproduct formation, and treatment of waste streams. researchgate.netgoogle.com Traditional methods often involve stoichiometric amounts of halogens and produce significant amounts of acidic and inorganic waste. google.com
Industrial Scale-Up Considerations:
Process Safety: Handling large quantities of elemental halogens like bromine and iodine requires stringent safety protocols.
Selectivity and Purification: Achieving high regioselectivity on a large scale is crucial to avoid costly and difficult separation of isomers. Poor selectivity leads to lower yields and increased waste. researchgate.net
Waste Management: The diazotization of haloanilines, an older method for producing halophenols, is a high-pollution process that generates large volumes of inorganic salt waste and wastewater. google.com Similarly, electrophilic halogenations often produce hydrogen halide byproducts that must be neutralized and treated.
Catalyst Recovery: For catalytic processes, the efficient recovery and recycling of expensive transition metal catalysts (like palladium) is a key economic and environmental consideration. tandfonline.com
Green Chemistry Approaches:
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org These principles are highly relevant to the synthesis of halogenated phenols.
Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones is a core principle. This includes using transition metal catalysts for cross-coupling and C-H functionalization, which increases atom economy and reduces waste. tandfonline.comroyalsocietypublishing.org
Alternative Solvents: Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, bio-based solvents, or supercritical CO₂ can significantly reduce the environmental impact of a process. jddhs.com Some copper-catalyzed reactions for phenol synthesis can be performed in water. beilstein-journals.org
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. jddhs.com
Use of Safer Reagents: Replacing hazardous reagents with safer alternatives is a key goal. For example, using N-halosuccinimides (NBS, NIS) can be safer and easier to handle than elemental halogens.
Waste Reduction: Designing syntheses with high atom economy minimizes the formation of byproducts. tandfonline.com For example, C-H activation/halogenation reactions are more atom-economical than classical methods that require pre-functionalization of the substrate.
The application of these green chemistry principles is essential for developing sustainable and economically viable industrial processes for the production of complex molecules like this compound. uni-lj.si
Chemical Reactivity and Transformation Studies of 4 Bromo 2 Fluoro 6 Iodophenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The rate and regioselectivity of this reaction are dictated by the existing substituents. In 4-bromo-2-fluoro-6-iodophenol, the hydroxyl (-OH) group is a potent activating and ortho, para-directing group. Conversely, the halogen atoms (F, Br, I) are deactivating yet also ortho, para-directing.
The directing effects of the substituents are as follows:
-OH group (at C1): Directs to C2, C4, C6 (all occupied).
-F group (at C2): Directs to C1, C3, C5.
-Br group (at C4): Directs to C1, C3, C5.
-I group (at C6): Directs to C1, C2, C4 (all occupied).
Considering these influences, the only available positions for substitution are C3 and C5. The powerful activating effect of the hydroxyl group is counteracted by the cumulative deactivating effect of the three halogens, rendering the ring electron-deficient and generally resistant to electrophilic attack. However, under forcing conditions with strong electrophiles, substitution might be directed to the C3 and C5 positions. A relevant transformation is the iodination of the related compound 4-bromo-2-fluorophenol (B1271925), which serves as a starting material for 4-bromo-2-fluoro-6-iodoanisole after subsequent methylation. sigmaaldrich.com This suggests that halogenation is a feasible electrophilic substitution pathway for this class of compounds.
Nucleophilic Aromatic Substitution Reactions Involving Halogen Sites
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, typically a halide, on an aromatic ring with a nucleophile. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. libretexts.org
In this compound, the ring lacks strong nitro or cyano activating groups. However, the inductive electron-withdrawing effects of the three halogen atoms can make the ring susceptible to nucleophilic attack under specific conditions, such as with very strong nucleophiles or at high temperatures.
The reactivity of the halogen sites depends on two competing factors:
Carbon Electrophilicity: The high electronegativity of fluorine polarizes the C-F bond significantly, making the C2 carbon highly electrophilic and susceptible to initial nucleophilic attack. youtube.com
Leaving Group Ability: The stability of the halide anion determines its effectiveness as a leaving group, with the order being I⁻ > Br⁻ > Cl⁻ > F⁻.
Therefore, while a nucleophile might preferentially attack the C2 position due to the influence of the fluorine atom, the iodide at C6 is the best leaving group. The outcome of an SNAr reaction would be highly dependent on the specific nucleophile and reaction conditions, with potential for complex product mixtures.
Cross-Coupling Reactions Involving Carbon-Halogen Bonds (e.g., Suzuki-Miyaura, Heck, Stille, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen, following the general trend: C-I > C-Br > C-OTf > C-Cl >> C-F. masterorganicchemistry.com This predictable selectivity allows for sequential, site-specific functionalization of polyhalogenated substrates like this compound.
Given the established reactivity order, cross-coupling reactions will occur selectively at the most labile bond, the carbon-iodine bond at the C6 position. Under carefully controlled conditions, the C-I bond can be functionalized while leaving the C-Br and C-F bonds intact. The carbon-bromine bond at C4 can typically be engaged in a subsequent cross-coupling reaction by employing more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems). The carbon-fluorine bond at C2 is generally inert to these standard cross-coupling conditions.
Below is a table summarizing the expected outcomes for various cross-coupling reactions at the C6 position.
| Reaction Name | Coupling Partner | Reagents/Catalyst | Expected Product at C6 |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl-4-bromo-2-fluorophenol |
| Heck | Alkene (e.g., Styrene) | Pd catalyst, Base | 4-Bromo-2-fluoro-6-styrylphenol |
| Stille | Organostannane (R-SnBu₃) | Pd catalyst | 4-Bromo-2-fluoro-6-substituted-phenol |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 4-Bromo-6-alkynyl-2-fluorophenol |
This table presents interactive data on the expected products of selective cross-coupling reactions.
Functional Group Interconversions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional handle that can undergo a variety of transformations to yield different derivatives. These reactions are fundamental for modifying the molecule's properties or for use as a protecting group strategy during multi-step synthesis.
Etherification: The hydroxyl group can be converted into an ether, most commonly through a Williamson ether synthesis. Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields the corresponding alkoxy derivative. For instance, methylation of the related 4-bromo-2-fluorophenol is a key step in producing 4-bromo-2-fluoro-6-iodoanisole. sigmaaldrich.com
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) converts the phenol (B47542) into an ester. This is often used as a protecting group strategy.
Conversion to Triflates: The phenol can be reacted with triflic anhydride (B1165640) (Tf₂O) to form a phenyl triflate (-OTf). The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, effectively activating the C1 position for transformations that are not possible with the hydroxyl group directly. masterorganicchemistry.com
Oxidation and Reduction Chemistry of this compound
The redox chemistry of this compound targets either the phenolic ring and hydroxyl group or the carbon-halogen bonds.
Oxidation: Phenols can be oxidized to quinones or other coupled products. However, the presence of multiple halogen substituents and the electron-rich nature of the phenol make controlled oxidation challenging. Strong oxidizing agents can lead to complex product mixtures or degradation of the aromatic ring.
Reduction (Hydrodehalogenation): The carbon-halogen bonds can be selectively reduced to carbon-hydrogen bonds. This process, known as hydrodehalogenation, typically occurs via catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing metals. The selectivity of this reduction is governed by the carbon-halogen bond dissociation energy, which follows the order C-I < C-Br < C-Cl < C-F. researchgate.net Consequently, reduction of this compound is expected to proceed in a stepwise manner:
Selective removal of iodine from the C6 position.
Removal of bromine from the C4 position under more stringent conditions.
Removal of fluorine from the C2 position, which requires the most severe conditions and is often difficult to achieve.
Derivatization Strategies for Enhancing Molecular Complexity
The distinct reactivity of the various functional sites on this compound allows for sophisticated derivatization strategies to build complex molecular architectures. By orchestrating the sequence of reactions, chemists can selectively modify the molecule.
A plausible synthetic sequence could be:
Site-Selective C-C Bond Formation: A Sonogashira or Suzuki coupling reaction is first performed under mild conditions to selectively functionalize the C-I bond at the C6 position. masterorganicchemistry.comresearchgate.netresearchgate.net
Hydroxyl Group Modification: The phenolic -OH group is then protected, for example, by methylation to form an anisole derivative. sigmaaldrich.com This prevents its interference in subsequent steps.
Second C-C Bond Formation: Under more forcing conditions, a second cross-coupling reaction is carried out at the C-Br bond at the C4 position, introducing a different substituent.
Deprotection: If necessary, the protecting group on the oxygen can be removed in a final step to regenerate the phenol.
This strategic approach, leveraging the differential reactivity of the C-I, C-Br, and C-F bonds, as well as the transformable nature of the phenolic group, highlights the utility of this compound as a valuable building block in synthetic organic chemistry.
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentguidechem.com
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-2-fluoro-6-iodophenol, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing halogen and hydroxyl groups. The proton at position 3 (adjacent to the fluorine and iodine) and the proton at position 5 (between the bromine and the hydroxyl group) will appear as doublets due to coupling with each other. The fluorine atom will also introduce additional coupling (H-F coupling).
Carbon (¹³C) NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern renders them chemically inequivalent. The carbons directly bonded to the electronegative oxygen, fluorine, bromine, and iodine atoms will show characteristic chemical shifts. The carbon attached to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).
Predicted NMR Data: Specific experimental data is not available. The following is a general prediction of expected signals.
| Technique | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |
|---|---|---|---|
| ¹H NMR | H-3 | Data not available | Doublet of doublets (due to H-5 and F-2 coupling) |
| H-5 | Data not available | Doublet (due to H-3 coupling) | |
| ¹³C NMR | C-1 (C-OH) | Data not available | Singlet (or doublet due to coupling with F) |
| C-2 (C-F) | Data not available | Doublet (large ¹JCF) | |
| C-3 (C-H) | Data not available | Doublet | |
| C-4 (C-Br) | Data not available | Singlet | |
| C-5 (C-H) | Data not available | Doublet | |
| C-6 (C-I) | Data not available | Singlet |
Fluorine (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. icpms.czalfa-chemistry.com A single resonance is expected for the fluorine atom in this compound. The chemical shift will be characteristic of a fluorine atom on an aromatic ring and will be influenced by the adjacent hydroxyl and iodine substituents. alfa-chemistry.com This signal will likely appear as a doublet of doublets due to coupling with the vicinal protons.
Iodine (¹²⁹I) NMR: ¹²⁹I NMR spectroscopy is generally challenging due to the quadrupolar nature of the iodine nucleus and its low gyromagnetic ratio, leading to very broad signals. While theoretically possible, it is not a routine technique for structural elucidation of organic molecules.
To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would show a correlation between the two aromatic protons (H-3 and H-5), confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to the carbon atom it is directly attached to. This would allow for the assignment of the protonated carbons (C-3 and C-5).
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for assigning the quaternary carbons (C-1, C-2, C-4, and C-6) by showing correlations between protons and carbons over two or three bonds. For example, H-3 would show correlations to C-1, C-2, C-4, and C-5.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₃BrFIO), HRMS would provide the exact mass of the molecular ion, which can be used to confirm its molecular formula. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence of these halogens.
Fragmentation analysis in the mass spectrum would reveal information about the stability of the molecule and the relative bond strengths. Cleavage of the C-I and C-Br bonds would be expected fragmentation pathways.
Computed Mass Spectrometry Data guidechem.com
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃BrFIO |
| Molecular Weight | 316.896 g/mol |
| Monoisotopic Mass | 315.83960 u |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Aromatic Halogenated Phenols
IR and Raman spectroscopy provide information about the vibrational modes of a molecule and are useful for identifying functional groups. researchgate.netacs.org For this compound, the following characteristic vibrations would be expected:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-O Stretch: An absorption in the region of 1200-1300 cm⁻¹.
Aromatic C=C Stretches: Multiple sharp bands in the region of 1400-1600 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations in the region of 800-900 cm⁻¹.
C-F Stretch: A strong absorption in the region of 1100-1300 cm⁻¹.
C-Br and C-I Stretches: These vibrations occur at lower frequencies, typically below 700 cm⁻¹, in the far-infrared region.
Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations and the C-Br and C-I bonds. acs.org
Expected Vibrational Frequencies: Specific experimental data is not available.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H stretch | 3200-3600 | IR |
| Aromatic C=C stretch | 1400-1600 | IR, Raman |
| C-O stretch | 1200-1300 | IR |
| C-F stretch | 1100-1300 | IR |
| C-Br stretch | 500-600 | IR, Raman |
| C-I stretch | ~500 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would precisely determine the three-dimensional arrangement of the atoms in the crystal lattice. This technique would confirm the substitution pattern on the benzene (B151609) ring and provide insights into the conformational preferences of the hydroxyl group and potential hydrogen bonding or halogen bonding interactions in the solid state. researchgate.net
As of the latest review, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD).
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for the purity assessment and separation of this compound from reaction mixtures and for its quantification. Given its multi-halogenated and phenolic structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for separating halogenated phenols from starting materials, by-products, and isomers.
The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. For a complex molecule like this compound, the choice of column and mobile phase is critical to achieving adequate resolution from structurally similar impurities.
Column Selection: Standard C18 columns are widely used for the analysis of phenolic compounds. nih.gov However, for separating closely related positional isomers of halogenated molecules, specialized stationary phases can offer superior selectivity. thermofisher.comnih.gov Pentafluorophenyl (PFP) stationary phases, for instance, provide alternative selectivity due to interactions such as dipole-dipole, and π-π interactions with the aromatic ring of the analyte. thermofisher.comnih.gov This makes PFP columns an excellent choice for resolving this compound from other halogenated intermediates.
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The elution strength is controlled by varying the proportion of the organic solvent. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with a wide range of polarities. nih.govresearchgate.nettheseus.fi To ensure good peak shape and prevent the ionization of the phenolic hydroxyl group, an acid modifier like phosphoric acid or formic acid is commonly added to the mobile phase. nih.govsielc.com
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is standard for the detection of phenolic compounds, leveraging their strong UV absorbance. theseus.fiucdavis.eduresearchgate.net For more definitive identification and purity assessment, HPLC can be coupled with a mass spectrometer (HPLC-MS).
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column Type | Reversed-Phase C18 or Pentafluorophenyl (PFP) | C18 is a standard choice for phenols. PFP offers enhanced selectivity for halogenated isomers. thermofisher.comnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Phosphoric Acid or Formic Acid | Acid suppresses ionization of the phenol (B47542) for better peak shape. Acetonitrile often provides better resolution. nih.govsielc.com |
| Elution Mode | Gradient | Effective for separating complex mixtures containing compounds with varying polarities. nih.govtheseus.fi |
| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rates for standard HPLC columns. |
| Detector | UV/DAD (e.g., at 280 nm) or Mass Spectrometry (MS) | Phenols have strong UV absorbance. MS provides mass information for definitive identification. ucdavis.eduresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For phenolic compounds, which can be less volatile and prone to peak tailing due to their polar hydroxyl group, derivatization is often a necessary step to improve their chromatographic behavior.
Derivatization: To increase volatility and thermal stability while reducing polarity, the phenolic hydroxyl group of this compound can be derivatized prior to GC analysis. Common derivatization reagents for phenols include silylating agents (e.g., BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). acs.org Another approach is alkylation, for example, using pentafluorobenzyl bromide (PFBB), which also enhances sensitivity for Electron Capture Detection (ECD). acs.org
Column Selection: A nonpolar or medium-polarity capillary column is typically used for the analysis of halogenated aromatic compounds. Fused silica (B1680970) capillary columns with phases like 5% phenyl-methylpolysiloxane (e.g., DB-5, Rxi-5Sil) are common choices as they provide good resolution and thermal stability. nih.gov
GC Conditions: The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (typically helium) through the column. A temperature program, where the column oven temperature is gradually increased, is used to elute the separated components based on their boiling points and interaction with the stationary phase. acs.org
Detection: A Flame Ionization Detector (FID) can be used for general-purpose detection. However, for enhanced sensitivity and selectivity for halogenated compounds, an Electron Capture Detector (ECD) is highly effective. The most definitive detection and structural confirmation is achieved by coupling the GC to a Mass Spectrometer (GC-MS). researchgate.netvt.eduresearchgate.net GC-MS allows for the identification of the compound based on its mass spectrum, which provides a unique fragmentation pattern. For trace analysis, advanced MS techniques like negative chemical ionization (NCI-MS) can offer superior sensitivity for electrophilic compounds like halogenated phenols. nih.gov
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Derivatization | Required (e.g., with TFAA or PFBB) | Improves volatility and peak shape by capping the polar hydroxyl group. acs.org |
| Column Type | DB-5, Rxi-5Sil MS, or similar (30 m x 0.25 mm, 0.25 µm film) | Standard non-polar to mid-polarity columns for robust separation of aromatic compounds. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Helium is most common for MS coupling. |
| Temperature Program | e.g., Initial 60°C, ramp at 15°C/min to 250°C | A temperature gradient is essential for separating compounds with different boiling points. acs.org |
| Injector Temperature | ~250°C | Ensures rapid and complete vaporization of the derivatized analyte. acs.org |
| Detector | Mass Spectrometry (MS), Electron Capture (ECD), or Flame Ionization (FID) | MS provides definitive identification. ECD is highly sensitive to halogenated compounds. FID is a general-purpose detector. researchgate.netresearchgate.net |
Theoretical and Computational Chemistry of 4 Bromo 2 Fluoro 6 Iodophenol
Density Functional Theory (DFT) Studies of Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. goums.ac.irtci-thaijo.org For 4-Bromo-2-fluoro-6-iodophenol, DFT calculations can provide a detailed understanding of its electronic structure, stability, and inherent reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. goums.ac.ir
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the halogen atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be calculated to quantify the molecule's reactivity. These parameters provide a more quantitative measure of the molecule's stability and its tendency to participate in chemical reactions.
Below is an illustrative table of typical electronic properties that would be calculated for this compound using DFT.
| Property | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating reactivity | 5.3 eV |
| Electronegativity (χ) | A measure of the ability of an atom to attract bonding electrons | 3.85 eV |
| Chemical Hardness (η) | A measure of resistance to charge transfer | 2.65 eV |
| Global Softness (S) | The reciprocal of global hardness, indicating reactivity | 0.38 eV⁻¹ |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.
Conformational analysis through MD simulations would reveal the preferred spatial arrangements of the atoms in the molecule. The rotation around the C-O bond of the hydroxyl group and any slight out-of-plane bending of the halogen substituents would be of particular interest. By simulating the molecule's dynamics, researchers can identify the most stable conformers and the energy barriers between them.
MD simulations are also crucial for understanding intermolecular interactions. By placing the this compound molecule in a simulated environment (e.g., a box of water molecules), one can study the formation and dynamics of hydrogen bonds between the hydroxyl group and surrounding water molecules. The simulations can also reveal halogen bonding, a type of non-covalent interaction where the halogen atoms act as electrophilic centers. The insights gained from these simulations are vital for predicting the compound's solubility and its potential to bind to biological targets.
A hypothetical data table summarizing findings from an MD simulation is presented below.
| Interaction Type | Description | Potential Interaction Partners |
| Hydrogen Bonding | Interaction between the hydroxyl group and acceptor atoms | Water, polar organic solvents, protein residues |
| Halogen Bonding | Interaction involving the electrophilic region of halogen atoms | Lewis bases, electron-rich atoms |
| van der Waals Forces | General non-specific attractive or repulsive forces | All surrounding molecules |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
For instance, the oxidation of halophenols is a reaction of significant environmental and industrial interest. mdpi.com Quantum chemical calculations could be used to study the mechanism of oxidation of this compound, determining whether the reaction proceeds via a radical mechanism or other pathways. The calculations would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. This information is critical for understanding the reaction kinetics and for designing catalysts that can promote the desired transformation.
Similarly, the acidity of the phenolic proton (pKa) can be accurately predicted using quantum chemical calculations. torvergata.it By calculating the Gibbs free energy change for the deprotonation reaction in a solvent, a theoretical pKa value can be obtained, which can be compared with experimental data if available.
The following table illustrates the kind of data that would be generated from quantum chemical calculations for a hypothetical reaction involving this compound.
| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |
| Initial Deprotonation | Removal of the phenolic proton by a base | 25 |
| Radical Formation | Abstraction of a hydrogen atom to form a phenoxy radical | 80 |
| Dimerization | Combination of two phenoxy radicals | 15 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. While no specific biological activity for this compound is discussed here, QSAR methodologies can be applied to hypothetical derivatives to predict their potential activities.
In a QSAR study, a set of structurally related compounds (in this case, derivatives of this compound with varying substituents) would be synthesized or computationally designed. For each derivative, a range of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
A statistical model, such as multiple linear regression or partial least squares, is then developed to correlate these descriptors with a measured or predicted activity. This model can then be used to predict the activity of new, untested derivatives. QSAR modeling is a powerful tool in drug discovery and environmental toxicology for prioritizing the synthesis of new compounds and for assessing the potential risks of chemical substances.
A hypothetical QSAR model for a series of derivatives of this compound might look like the equation below, where 'Activity' could represent a property like enzyme inhibition or toxicity:
Activity = 0.5 * logP - 2.1 * (HOMO-LUMO gap) + 0.8 * (Molecular Weight) + constant
Advanced Applications in Chemical Research
Building Block for Complex Organic Architectures
The strategic placement of three different halogens on the phenolic ring of 4-Bromo-2-fluoro-6-iodophenol provides orthogonal handles for sequential, site-selective cross-coupling reactions. This characteristic is of paramount importance in the synthesis of intricately substituted aromatic and heterocyclic systems, and as a precursor in the total synthesis of natural products.
Synthesis of Multi-Substituted Aromatic and Heterocyclic Systems
The distinct reactivity of the C-I, C-Br, and C-F bonds in this compound allows for a hierarchical approach to functionalization. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This enables the selective introduction of an aryl, alkynyl, or vinyl group at the 6-position. Following the initial coupling at the C-I bond, the less reactive carbon-bromine bond can then be subjected to a subsequent cross-coupling reaction under different conditions. This sequential approach provides a reliable pathway for the synthesis of tri- and tetra-substituted phenolic derivatives with precise control over the substitution pattern.
For instance, a hypothetical reaction sequence could involve an initial Sonogashira coupling at the C-I position, followed by a Suzuki coupling at the C-Br position, and finally, a Buchwald-Hartwig amination by activating the C-F bond, if desired, under more forcing conditions. This stepwise functionalization is a powerful strategy for building molecular complexity.
While specific research on this compound is limited in publicly available literature, the principles of its utility can be inferred from studies on similar polyhalogenated phenols. For example, 4-Bromo-2-iodophenol is recognized as a critical intermediate for creating complex drug scaffolds through selective cross-coupling reactions. nbinno.com Similarly, 4-Bromo-2-fluorophenol (B1271925) serves as a starting material for various complex molecules. sigmaaldrich.com
The synthesis of heterocyclic systems can also be envisaged from this precursor. The phenolic hydroxyl group can be used to direct ortho-lithiation or can participate in cyclization reactions after initial functionalization of the halogenated positions.
Table 1: Potential Sequential Cross-Coupling Reactions of this compound
| Step | Reaction Type | Position of Reactivity | Reagents and Conditions (Illustrative) | Resulting Intermediate |
| 1 | Sonogashira Coupling | C-I | Pd(PPh₃)₂Cl₂, CuI, Et₃N, Alkyne | 4-Bromo-2-fluoro-6-(alkynyl)phenol |
| 2 | Suzuki Coupling | C-Br | Pd(OAc)₂, SPhos, K₂CO₃, Arylboronic acid | 4-Aryl-2-fluoro-6-(alkynyl)phenol |
| 3 | Buchwald-Hartwig Amination | C-F | Pd₂(dba)₃, RuPhos, NaOᵗBu, Amine | 2-(Amino)-4-aryl-6-(alkynyl)phenol |
Note: The conditions presented in this table are illustrative and would require experimental optimization for this specific substrate.
Precursor in Natural Product Total Synthesis
Although no published total syntheses explicitly report the use of this compound, its potential as a precursor is significant. Many complex natural products feature highly substituted aromatic cores. The ability to introduce multiple, diverse substituents in a controlled manner makes this compound an attractive starting material for the synthesis of such targets. The sequential cross-coupling strategies outlined above would allow for the efficient assembly of a polysubstituted aromatic ring, which could then be further elaborated to complete the synthesis of a natural product.
Precursor for Bioactive Compounds and Pharmaceutical Intermediates
The incorporation of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The unique combination of halogens in this compound makes it a valuable precursor for the development of novel bioactive compounds and pharmaceutical intermediates.
Design and Synthesis of Novel Pharmaceutical Scaffolds
The synthesis of novel pharmaceutical scaffolds often relies on the availability of versatile building blocks that can be readily diversified. This compound serves as an excellent starting point for generating libraries of compounds for high-throughput screening. The sequential functionalization of the three halogen positions allows for the introduction of a wide range of substituents, leading to diverse molecular frameworks. For example, the synthesis of biaryl compounds, a common motif in pharmaceuticals, can be readily achieved via Suzuki coupling. The resulting substituted phenols can serve as key intermediates for a variety of drug classes, including kinase inhibitors, which often feature substituted aromatic cores.
Development of Targeted Chemical Probes for Biological Systems
Targeted chemical probes are essential tools for studying biological systems. These molecules are designed to interact with specific proteins or other biomolecules, allowing researchers to investigate their function. The development of such probes often requires a modular synthesis that allows for the incorporation of reporter tags (e.g., fluorescent dyes, biotin) and reactive groups for covalent labeling. The orthogonal reactivity of the C-I and C-Br bonds in this compound provides an ideal platform for such a modular approach. For instance, a fluorescent tag could be introduced at the C-I position, while the C-Br position could be used to attach a linker connected to a reactive group.
Applications in Material Science and Advanced Functional Materials
While the primary applications of this compound are anticipated in organic synthesis and medicinal chemistry, its highly functionalized nature also suggests potential in the field of material science. Polyhalogenated aromatic compounds can serve as precursors to functional materials such as polymers, dyes, and organic light-emitting diode (OLED) materials.
The introduction of different substituents through the sequential cross-coupling reactions described earlier can be used to tune the electronic and photophysical properties of the resulting molecules. For example, the synthesis of conjugated systems by coupling with appropriate aromatic or heteroaromatic boronic acids could lead to materials with interesting optical and electronic properties. The presence of the fluorine atom can also enhance properties such as thermal stability and solubility in organic solvents, which are important for materials processing. Although specific examples involving this compound are not yet reported, the general utility of polyhalogenated aromatics in this field is well-established.
Monomer Synthesis for Specialty Polymers
The distinct reactivity of the halogen substituents on the this compound ring makes it a valuable monomer for the synthesis of specialty polymers, particularly poly(arylene ether)s. These high-performance thermoplastics are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis typically proceeds via nucleophilic aromatic substitution (SNAr) reactions.
In this context, the fluorine atom, being the most electronegative, activates the aromatic ring towards nucleophilic attack, while the bromo and iodo groups can serve as leaving groups or sites for subsequent cross-coupling reactions. The general approach for synthesizing poly(arylene ether)s involves the polycondensation of a dihalogenated monomer with a bisphenol in the presence of a base.
Table 1: Reactivity of Halogens in Nucleophilic Aromatic Substitution
| Halogen | Electronegativity (Pauling Scale) | Carbon-Halogen Bond Dissociation Energy (kJ/mol) | Leaving Group Ability in SNAr |
|---|---|---|---|
| Fluorine | 3.98 | ~544 | Poor |
| Chlorine | 3.16 | ~406 | Good |
| Bromine | 2.96 | ~347 | Very Good |
The presence of multiple, different halogens on this compound allows for selective and sequential reactions. For instance, the more reactive C-I or C-Br bond can be targeted for initial polymerization, leaving the C-F bond intact for later modification, or vice versa depending on the reaction conditions. This multi-functional nature enables the creation of complex polymer architectures, such as block copolymers and branched polymers, with precisely controlled properties.
One synthetic strategy could involve the Ullmann condensation or a similar copper-catalyzed coupling reaction to form the ether linkages. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to create C-C or C-N bonds, leading to a diverse range of polymer backbones. The choice of polymerization method and the specific reaction conditions will dictate the final properties of the resulting specialty polymer.
Components in Optoelectronic and Liquid Crystalline Materials
The unique electronic and structural characteristics imparted by the fluorine, bromine, and iodine substituents make this compound a promising component in the design of optoelectronic and liquid crystalline materials.
Optoelectronic Materials:
The incorporation of heavy atoms like bromine and iodine into organic molecules can significantly influence their photophysical properties. The "heavy atom effect" promotes intersystem crossing from the singlet excited state to the triplet excited state, which can enhance phosphorescence. This property is particularly valuable in the development of organic light-emitting diodes (OLEDs) and organic photodetectors.
Furthermore, the high electronegativity of the fluorine atom can lower the HOMO and LUMO energy levels of the molecule, which is a crucial parameter for tuning the electronic properties of materials used in organic solar cells and field-effect transistors. The combination of these different halogen atoms allows for fine-tuning of the optoelectronic properties of polymers and small molecules derived from this compound.
Liquid Crystalline Materials:
The shape and polarity of molecules are critical factors in the formation of liquid crystalline phases. The introduction of halogen atoms can significantly alter these properties. Fluorine substitution, in particular, is a well-established strategy in the design of liquid crystals due to its ability to introduce a strong dipole moment without significantly increasing the molecular size.
The presence of the larger bromine and iodine atoms can influence the molecular packing and intermolecular interactions, which are crucial for the stability and type of mesophase formed. By incorporating this compound into mesogenic (liquid crystal-forming) structures, it is possible to modulate properties such as the clearing point, dielectric anisotropy, and birefringence of the resulting liquid crystalline material. The ability to form halogen bonds (discussed in the next section) can also play a significant role in directing the self-assembly of these molecules into ordered liquid crystalline phases.
Role in Supramolecular Chemistry and Molecular Recognition Phenomena
The electron-deficient regions on the halogen atoms in this compound, known as σ-holes, enable them to act as halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom in one molecule and a Lewis base (e.g., an atom with a lone pair of electrons) in another. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).
This property makes this compound a valuable tool in supramolecular chemistry and crystal engineering for the construction of well-defined, self-assembled structures. The directionality and tunable strength of halogen bonds allow for the rational design of complex architectures such as co-crystals, liquid crystals, and gels.
Table 2: Properties of Halogens Relevant to Halogen Bonding
| Halogen | Polarizability (ų) | σ-hole Magnitude |
|---|---|---|
| Fluorine | 0.56 | Smallest |
| Chlorine | 2.18 | Intermediate |
| Bromine | 3.05 | Large |
In the context of molecular recognition, the specific and directional nature of halogen bonds allows molecules containing this compound to selectively interact with other molecules that possess suitable halogen bond acceptors. This "lock-and-key" type of interaction is fundamental to many biological processes and has significant potential in the development of sensors and catalysts.
The presence of three different halogen atoms on the same molecule offers the possibility of multiple, simultaneous halogen bonding interactions of varying strengths and geometries. This multi-point recognition capability can lead to highly specific and stable host-guest complexes. Researchers can exploit these interactions to design molecular receptors for specific anions or neutral molecules, or to direct the assembly of complex supramolecular structures with desired functionalities. The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding from the phenolic hydroxyl group and π-stacking of the aromatic rings, provides a rich platform for exploring the principles of molecular self-assembly and recognition.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes for Highly Halogenated Phenols
The synthesis of polysubstituted phenols, including highly halogenated derivatives like 4-bromo-2-fluoro-6-iodophenol, remains a significant challenge in organic chemistry. oregonstate.edunih.govresearchgate.netacs.org Traditional methods for halogenating phenols often suffer from a lack of regioselectivity, leading to mixtures of products that are difficult to separate. nih.gov Moreover, many conventional halogenation reagents are hazardous and produce significant chemical waste, prompting a shift towards more sustainable and environmentally friendly approaches. rsc.org
Future research will likely prioritize the development of "green" halogenation protocols. researchgate.netresearchgate.net This includes the use of safer halogenating agents, such as hydrobromic acid with hydrogen peroxide as an oxidant, which can offer high yields and good regioselectivity under milder conditions. researchgate.net Electrochemical methods also present a promising avenue for sustainable halogenation, as they can reduce the need for excess chemical reagents and minimize the generation of hazardous byproducts. globalscientificjournal.com The exploration of catalytic systems, potentially using transition metals, could further enhance efficiency and selectivity, allowing for more controlled and atom-economical syntheses of complex molecules like this compound. A key goal will be to design synthetic pathways that offer complete regiochemical control, enabling the precise placement of each halogen atom on the phenol (B47542) ring. oregonstate.edunih.govresearchgate.netacs.org
Table 1: Comparison of Traditional vs. Sustainable Halogenation Methods
| Feature | Traditional Halogenation | Sustainable ("Green") Halogenation |
| Reagents | Often involve harsh and toxic chemicals (e.g., elemental bromine). | Utilizes safer alternatives like halide salts with oxidants (e.g., H₂O₂). rsc.org |
| Byproducts | Can generate significant hazardous waste. | Often produces water as the primary byproduct. rsc.org |
| Conditions | May require forcing conditions and high temperatures. | Typically proceed under milder conditions. globalscientificjournal.com |
| Selectivity | Can lead to mixtures of isomers, complicating purification. nih.gov | Can offer improved regioselectivity, leading to purer products. researchgate.net |
| Environmental Impact | Higher environmental footprint. | Lower environmental impact and greater sustainability. globalscientificjournal.com |
Exploration of Novel Reactivity Pathways and Transformations of this compound
The distinct electronic and steric environment of this compound, created by its three different halogen substituents, opens the door to a wide range of chemical transformations. The varying reactivity of the carbon-halogen bonds (C-I < C-Br < C-F) allows for selective functionalization through reactions like cross-coupling. mdpi.comresearchgate.net For instance, the more reactive C-I and C-Br bonds can be targeted in palladium-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while leaving the more robust C-F bond intact. mdpi.commdpi.com
Future research will focus on systematically exploring these selective transformations. This includes investigating a broader scope of cross-coupling partners to synthesize a diverse library of derivatives. Furthermore, the interplay between the halogens and the phenolic hydroxyl group could lead to novel intramolecular reactions and rearrangements. Understanding the photolytic behavior of this compound is also of interest, as studies on similar halophenols have shown competitive bond fission at the C-halogen and O-H bonds upon UV excitation. researchgate.net 4-Bromo-2-fluorophenol (B1271925), a related compound, is already used as a starting material for synthesizing more complex molecules, including 4-bromo-2-fluoro-6-iodoanisole, highlighting the potential for derivatization at the hydroxyl group as well. sigmaaldrich.com
Expansion into Interdisciplinary Research Areas Utilizing the Unique Properties of Polyhalogenated Phenols
The unique properties of polyhalogenated phenols (PHCs) make them valuable candidates for a range of interdisciplinary applications. wikipedia.org Their biological activity is a particularly promising area of investigation. Phenolic compounds are known to interact with various biological systems, and the presence of multiple halogens can significantly modulate these interactions. nsf.govrsc.org For example, phenols and polyphenols have been studied as inhibitors of enzymes like carbonic anhydrase and polyphenol oxidase. nih.govpnrjournal.comresearchgate.net The specific halogenation pattern of this compound could lead to the development of highly selective enzyme inhibitors for therapeutic applications.
In the realm of materials science, polyphenols are being explored as versatile building blocks for functional materials. researchgate.netthno.org The ability of phenolic compounds to coordinate with metal ions and form coatings on various surfaces opens up possibilities for creating novel materials with tailored properties. nih.govescholarship.org The high density and unique electronic properties imparted by the heavy bromine and iodine atoms in this compound could be exploited in the design of new polymers, flame retardants, or materials for electronic applications. wikipedia.org Additionally, the environmental fate and potential for bioremediation of such highly halogenated compounds is another critical area of interdisciplinary research, with studies exploring methods for their removal and detoxification. nih.govresearchgate.net
Addressing Regioselectivity and Stereoselectivity Challenges in Complex Derivatizations
A significant hurdle in the synthetic manipulation of highly substituted phenols is achieving precise control over regioselectivity and stereoselectivity. nih.gov The electronic activation of the aromatic ring by the hydroxyl group, combined with the directing effects of the three different halogens, makes predicting the outcome of electrophilic aromatic substitution reactions challenging. nih.gov Classical derivatization strategies often result in poor regioselectivity, yielding a mixture of ortho- and para-substituted products. nih.gov
Future research must focus on developing advanced strategies to overcome these challenges. This could involve the use of directing groups to guide incoming substituents to a specific position on the aromatic ring. nih.gov The steric hindrance imposed by the existing substituents, particularly the bulky iodine and bromine atoms, will also play a crucial role in directing the regioselectivity of reactions and presents a challenge for the synthesis of sterically hindered compounds. nih.govresearchgate.net When derivatizations create new chiral centers, controlling the stereoselectivity will be paramount. nih.gov This may involve the use of chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another. masterorganicchemistry.com Ultimately, mastering the regioselective and stereoselective functionalization of complex scaffolds like this compound is essential for unlocking their full potential in various scientific disciplines. vedantu.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-6-iodophenol, and how do reaction conditions influence yield?
- Methodology :
- Halogenation Strategies : Sequential halogenation (e.g., bromination followed by iodination) using directed ortho-metalation (DoM) to control regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Yield optimization requires careful temperature control (0–5°C for bromination; room temperature for iodination) .
- Yield Tracking : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) and compare against known standards .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Prioritize NMR for fluorine environment analysis (δ range: -110 to -120 ppm) and NMR to confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~344) and isotopic patterns (Br/I signatures) .
- FT-IR : Identify O-H (3300–3500 cm) and C-I (500–600 cm) stretches .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR chemical shifts be resolved for this compound?
- Methodology :
- Computational Modeling : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set) to predict shifts. Compare with experimental data to identify steric/electronic effects .
- Solvent Effects : Account for solvent polarity (e.g., DMSO vs. CDCl) using COSMO-RS models to refine predictions .
- Validation : Cross-check with X-ray crystallography (if available) to confirm molecular geometry .
Q. What strategies improve crystal growth for X-ray diffraction studies of this compound?
- Methodology :
- Solvent Screening : Test slow evaporation in mixed solvents (e.g., dichloromethane/pentane) to promote nucleation .
- Temperature Gradients : Use a thermal cycler to gradually lower temperature (0.5°C/day) for larger single crystals .
- Data Refinement : Refine structures with SHELXL (anisotropic displacement parameters, twin-law corrections) and visualize with ORTEP-3 .
Q. How can competing reaction pathways during halogenation be minimized in the synthesis of this compound?
- Methodology :
- Protecting Groups : Temporarily protect the phenolic -OH with acetyl groups to prevent undesired electrophilic substitution .
- Catalytic Control : Use Lewis acids (e.g., FeCl) to direct iodination to the para position relative to fluorine .
- Kinetic Monitoring : In situ Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .
Data Contradiction Analysis
Q. How should researchers address conflicting HPLC purity results versus mass spectrometry data?
- Methodology :
- Column Calibration : Verify HPLC column performance with certified reference materials (e.g., NIST-traceable standards) .
- Impurity Profiling : Use LC-MS/MS to identify co-eluting impurities (e.g., dihalogenated byproducts) not resolved by HPLC .
- Quantitative NMR (qNMR) : Validate purity using 1,3,5-trimethoxybenzene as an internal standard .
Method Optimization
Q. What steps enhance the stability of this compound during storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
